molecular formula C9H6Br2ClN3 B2837875 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 919259-59-9

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2837875
CAS No.: 919259-59-9
M. Wt: 351.43
InChI Key: KCOYPEXFESQGOT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

Chemical Reactions Analysis

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Biological Activity

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Information

  • IUPAC Name: this compound
  • CAS Number: 17186054
  • Molecular Formula: C9H6Br2ClN3
  • Molar Mass: 415.49 g/mol
  • Density: 2.12 g/cm³ (predicted)
  • Boiling Point: 593.1 °C (predicted)
  • pKa: -3.26 (predicted)

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial properties. Specifically, this compound has been shown to possess significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties
A study evaluated the antibacterial efficacy of various triazole derivatives against standard strains of bacteria such as Escherichia coli and Staphylococcus aureus. The agar disc-diffusion method was employed to measure the inhibition zones. Results indicated that the compound exhibited substantial antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .

CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli820
S. aureus822
CeftriaxoneE. coli825
S. aureus828

Antifungal Activity

The compound also demonstrates antifungal properties against various fungal strains. In vitro studies have shown that it effectively inhibits the growth of fungi such as Candida albicans, with IC50 values indicating potent antifungal activity .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial cells. For instance:

  • Inhibition of DNA Gyrase: The compound has been shown to inhibit DNA gyrase activity, which is crucial for bacterial DNA replication .
  • Disruption of Cell Membrane Integrity: It may also disrupt cell membrane integrity in fungi and bacteria, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or changes in halogen substituents can significantly impact their potency and selectivity against various pathogens.

Research Findings
A comparative study highlighted that introducing bromine at specific positions on the triazole ring enhances antibacterial activity while maintaining low toxicity profiles .

Properties

IUPAC Name

3,5-dibromo-1-[(4-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYPEXFESQGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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